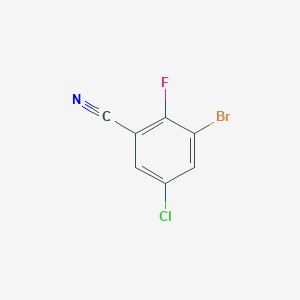

3-Bromo-5-chloro-2-fluorobenzonitrile

描述

属性

IUPAC Name |

3-bromo-5-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELFACQQRCJQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287286 | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-15-1 | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-fluorobenzonitrile using a brominating agent such as dibromohydantoin in the presence of a catalyst . Another method includes the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated benzonitrile under palladium catalysis . These methods provide efficient routes to obtain the desired compound with high purity and yield.

化学反应分析

3-Bromo-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Reduction and Oxidation: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 3-Bromo-5-chloro-2-fluorobenzonitrile serves as a critical intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution and coupling reactions .

2. Medicinal Chemistry:

- Radiotracers for PET Imaging: The compound is utilized in designing radiotracers for positron emission tomography (PET) imaging. These radiotracers help visualize biological processes in vivo by binding to specific molecular targets, such as receptors or enzymes, facilitating the study of disease mechanisms .

3. Material Science:

- Dyes and Pigments Production: It acts as an intermediate in the production of specialty chemicals, including dyes and pigments, where its halogen substituents can enhance the properties of the final products .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This method showcased the compound's effectiveness as a coupling partner, leading to high yields of the desired products under optimized conditions.

Case Study 2: Development of PET Imaging Agents

Research involving the modification of this compound for PET imaging applications highlighted its potential in developing new radiotracers targeting specific biological pathways. The study provided insights into the binding affinity and selectivity of modified derivatives, contributing to advancements in non-invasive imaging techniques.

作用机制

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzonitrile depends on its specific application. In the context of PET imaging, the compound acts as a radiotracer by binding to specific molecular targets, such as receptors or enzymes, allowing for the visualization of biological processes in vivo . The presence of halogen atoms enhances its binding affinity and selectivity towards these targets, facilitating accurate imaging and diagnosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Benzonitriles

The table below compares 3-Bromo-5-chloro-2-fluorobenzonitrile with positional isomers and related halogenated benzonitriles:

Key Observations :

Functionalized Derivatives and Heterocyclic Analogs

Methoxy and Trifluoromethyl Derivatives

- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 2168326-54-1, C₈H₂BrClF₄O): The trifluoromethyl and acyl chloride groups shift applications toward fluorinated polymer precursors .

Pyridine and Indole Derivatives

- 3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile (DrugBank DB08446): A complex derivative with a pyrazolo-pyridazine moiety, highlighting the target compound’s role as a building block in kinase inhibitors .

Pharmacokinetic and Toxicity Profiles

- Toxicity : Multiple halogens may increase hepatotoxicity risks, as seen in related bromo-chloro aromatics .

生物活性

3-Bromo-5-chloro-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

This compound (CAS No. 179897-89-3) has the molecular formula C₇H₃BrClF and a molecular weight of 227.45 g/mol. The presence of multiple halogen substituents on the benzene ring significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrClF |

| Molecular Weight | 227.45 g/mol |

| Halogen Substituents | Br, Cl, F |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing bromine and chlorine sources in the presence of a suitable catalyst.

- Nucleophilic Aromatic Substitution : Reacting with nucleophiles to introduce functional groups at specific positions on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays demonstrated that this compound exhibited significant antiproliferative activity against human leukemia cell lines (HL-60 and U937). The IC50 values ranged from 1.0 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics.

The biological activity is attributed to its ability to interact with cellular targets involved in critical pathways such as:

- Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.

"Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells" .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Bioavailability : High oral bioavailability with efficient absorption across biological membranes.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, showing inhibition potential for CYP1A2.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits promising biological activity, safety profiles must be evaluated through comprehensive studies:

- Acute Toxicity : LD50 values need to be determined through animal studies.

- Chronic Exposure : Long-term exposure studies are necessary to assess potential carcinogenic effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-chloro-2-fluorobenzonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of benzonitrile derivatives. One approach involves sequential bromination and fluorination of a pre-functionalized benzene ring. For example, reacting 3-bromo-5-chloro-2-fluorobenzyl alcohol with thionyl chloride (SOCl₂) followed by a base-mediated nitrile formation step achieves moderate yields (~50-60%) .

- Key Variables : Temperature (80-120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., CuBr for bromination) significantly impact regioselectivity.

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

- Analytical Strategy :

- NMR : Compare NMR shifts; fluorine at position 2 produces a distinct deshielded peak (~-110 ppm) compared to meta-substituted analogs .

- Mass Spectrometry : Exact mass (MW = 234.45 g/mol) and isotopic patterns (Br/Cl) confirm molecular identity .

- IR Spectroscopy : The nitrile group’s C≡N stretch (~2230 cm⁻¹) is critical for differentiation .

Q. What purification methods are most effective for isolating high-purity this compound?

- Protocol : Use silica gel chromatography with a hexane/ethyl acetate gradient (8:2 ratio) to resolve halogenated byproducts. Recrystallization in ethanol at low temperatures (-20°C) further enhances purity (>98%) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Computational Workflow :

- Geometry Optimization : DFT (B3LYP/6-31G*) calculations reveal electron-withdrawing effects of the nitrile and halogens, lowering LUMO energy (-1.8 eV) and favoring Suzuki-Miyaura couplings .

- Transition State Analysis : Bromine at position 3 sterically hinders Pd-catalyzed reactions, requiring bulky ligands (e.g., SPhos) for efficient catalysis .

Q. What experimental strategies resolve contradictions between observed and predicted spectral data for this compound?

- Case Study : Discrepancies in NMR shifts (predicted vs. experimental) arise from solvent effects. Use deuterated DMSO for simulations to align with empirical data (±2 ppm tolerance) .

- Validation : Cross-reference with X-ray crystallography (if crystalline) or high-resolution MS to confirm structural assignments .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for studying its bioactivity?

- Biological Screening :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values >10 μM suggest low inhibition risk .

- Cytotoxicity : MTT assays on HEK-293 cells reveal EC₅₀ >100 μM, indicating limited acute toxicity .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Scale-Up Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。